molecular formula C18H19N3O2S B1341115 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID CAS No. 904817-36-3

1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B1341115
CAS No.: 904817-36-3
M. Wt: 341.4 g/mol
InChI Key: ICPBUQZTSBEIBN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Mechanism of Action

The mechanism of action of 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Biological Activity

1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C18H19N3O2S
  • Molecular Weight: 327.43 g/mol
  • CAS Number: 904817-36-3
  • Purity: Typically >95% .

Synthesis

The synthesis of this compound involves multi-step organic reactions, primarily focusing on the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic routes have been explored to optimize yield and purity, with modifications at the C6 position being crucial for enhancing biological activity .

Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant activity against various biological targets. The biological activity is often linked to their ability to inhibit specific enzymes or pathways critical for cell survival and proliferation.

Anticancer Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of protein geranylgeranylation, a process essential for the post-translational modification of proteins involved in cell signaling pathways. For instance, a study reported that certain analogs significantly inhibited Rab geranylgeranyl transferase (RGGT), which is associated with cancer cell growth. The most potent inhibitors showed IC50 values below 150 μM against HeLa cells .

Table 1: Cytotoxicity Data of Selected Compounds

CompoundIC50 (µM)Target Enzyme
Compound A<150Rab geranylgeranyl transferase
Compound B386Rab11A prenylation
Compound C735Rab11A prenylation

Other Biological Activities

In addition to anticancer properties, the compound may exhibit antimicrobial and anti-inflammatory activities. Its structural features allow for interactions with various biological receptors and enzymes, potentially leading to diverse therapeutic applications.

Case Studies

  • Cytotoxicity in Cancer Models
    A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the ring structure could enhance cytotoxicity, with some compounds achieving significant inhibition of cell viability .
  • Inhibition of Protein Prenylation
    Another research highlighted the role of these compounds in inhibiting protein prenylation processes critical for cancer cell signaling. This inhibition was linked to reduced cell proliferation in vitro, showcasing the potential for developing new anticancer agents based on this scaffold .

Properties

IUPAC Name

1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPBUQZTSBEIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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